

# In-Depth Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)ethanone-d7

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanone-d7

Cat. No.: B12387643

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## Introduction

This technical guide provides a detailed overview of the core physicochemical properties of the deuterated analog of 1-(4-chlorophenyl)ethanone, specifically **1-(4-chlorophenyl)ethanone-d7**. This compound is a stable isotope-labeled version of 4'-chloroacetophenone, a common building block in organic synthesis and a known metabolite. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic studies and metabolic profiling. This document outlines its key mass-related properties and provides a foundational experimental protocol for its characterization.

## Physicochemical Data

The essential physicochemical properties of 1-(4-Chlorophenyl)ethanone and its deuterated form are summarized below. The primary difference lies in their respective molecular weights and exact masses due to the substitution of hydrogen with deuterium.

Property	1-(4-Chlorophenyl)ethanone	1-(4-Chlorophenyl)ethanone-d7	Data Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	C <sub>8</sub> D <sub>7</sub> ClO	[N/A]
Molecular Weight	154.59 g/mol	161.64 g/mol	Calculated
Exact Mass	154.01854 u	161.06248 u	Calculated
CAS Number	99-91-2	Not available	[N/A]

## Experimental Protocols

### High-Resolution Mass Spectrometry for Exact Mass Determination

This protocol describes the methodology for verifying the exact mass of **1-(4-Chlorophenyl)ethanone-d7** using a high-resolution mass spectrometer.

Objective: To experimentally confirm the exact mass of **1-(4-Chlorophenyl)ethanone-d7**.

Materials:

- **1-(4-Chlorophenyl)ethanone-d7** sample
- High-purity methanol (LC-MS grade)
- Calibrant solution for the mass spectrometer
- High-resolution mass spectrometer (e.g., Orbitrap or TOF)

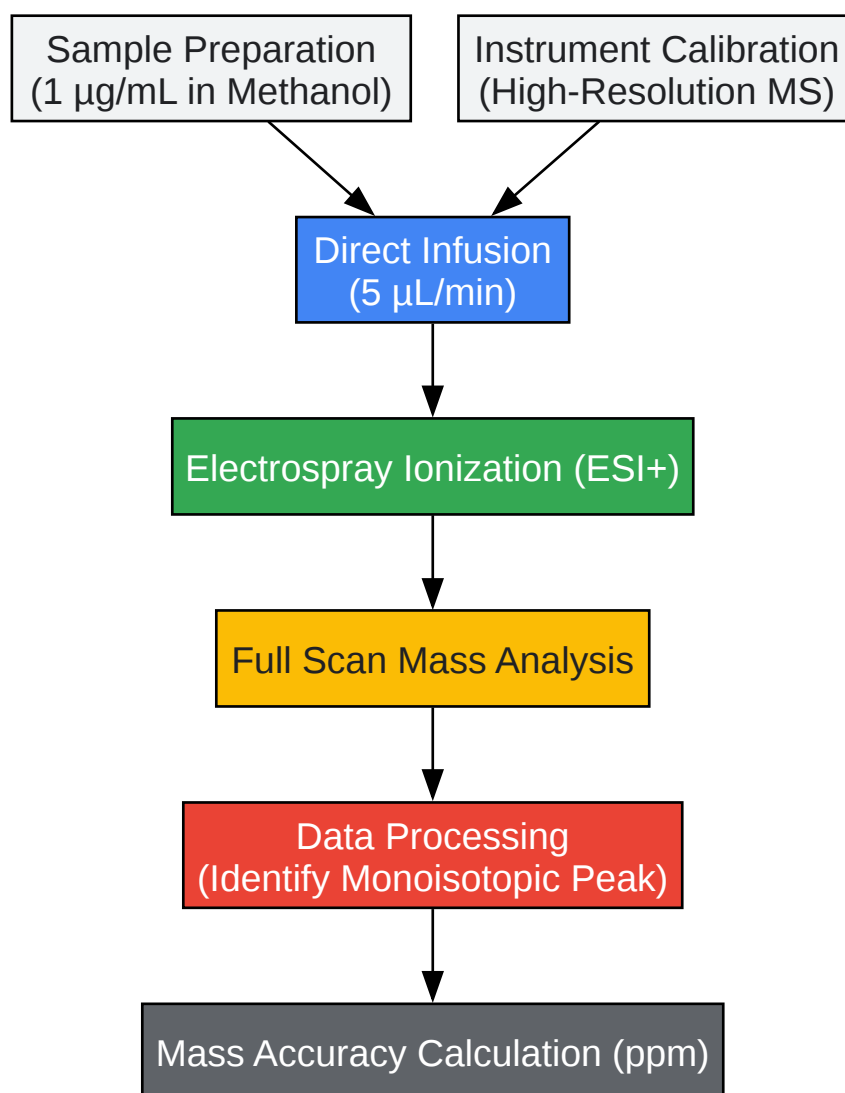
Procedure:

- **Sample Preparation:** Prepare a 1 µg/mL solution of **1-(4-Chlorophenyl)ethanone-d7** in high-purity methanol.
- **Instrument Calibration:** Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution to ensure high mass accuracy.

- Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a flow rate of 5  $\mu\text{L}/\text{min}$ .
- Ionization: Utilize electrospray ionization (ESI) in positive mode.
- Mass Analysis: Acquire data in full scan mode over a mass-to-charge ( $m/z$ ) range that includes the expected  $m/z$  of the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Data Processing: Process the acquired data to identify the monoisotopic peak corresponding to  $[\text{C}_8\text{D}_7\text{ClO}+\text{H}]^+$  and determine its exact  $m/z$ .
- Mass Accuracy Calculation: Compare the experimentally determined exact mass with the theoretical exact mass to calculate the mass accuracy in parts per million (ppm).

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the characterization of **1-(4-Chlorophenyl)ethanone-d7**.



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